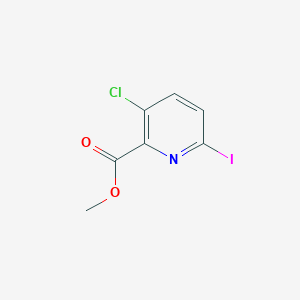
Methyl 3-chloro-6-iodopicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-6-ヨードピコリン酸メチルは、分子式が C7H5ClINO2 で表される有機化合物です。ピコリン酸の誘導体であり、ピリジン環の 3 位と 6 位の水素原子がそれぞれ塩素とヨウ素に置き換わっています。
合成方法
合成経路と反応条件: 3-クロロ-6-ヨードピコリン酸メチルの合成は、通常、ピコリン酸誘導体のハロゲン化を伴います。一般的な方法の 1 つは、
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-6-iodopyridine-2-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine-2-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of a solvent like acetic acid. The esterification step can be achieved using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of methyl 3-chloro-6-iodopyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl 3-chloro-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 3-chloro-6-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 3-chloro-6-iodopyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms and the ester group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Methyl 3-chloropyridine-2-carboxylate: Lacks the iodine atom, which can affect its reactivity and applications.
Methyl 6-iodopyridine-2-carboxylate:
3-Chloro-6-iodopyridine-2-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
Uniqueness
Methyl 3-chloro-6-iodopyridine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with the methyl ester group. This combination of substituents provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H5ClINO2 |
|---|---|
分子量 |
297.48 g/mol |
IUPAC名 |
methyl 3-chloro-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
InChIキー |
AFLRFCXPZYFMMU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=N1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















